![molecular formula C20H17N3O2S B6534393 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide CAS No. 1058410-11-9](/img/structure/B6534393.png)
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide, often referred to as Imidazothiazole (ITZ) is an organic compound with a wide range of applications in various fields of scientific research. ITZ is a cyclic amide, which is formed from the condensation of an imidazothiazole ring with an amide side chain. It is a versatile compound that can be used as a platform for the synthesis of a variety of derivatives and can also be used as a scaffold in drug discovery.
Mechanism of Action
Pharmacokinetics
A study on a similar compound, fhnd5071, showed that it had moderate to high clearance, and was primarily metabolized in the liver via cyp2c8 and cyp3a4 . It also displayed low permeability and acted as a substrate for the P-glycoprotein (P-gp) . The compound had a moderate to high binding in plasma and exhibited a moderate absorption degree (absolute bioavailability > 60%) . The distribution of FHND5071 in mouse tissues was rapid (mostly peaking at 1–4 h) and wide (detectable in almost all tissues and organs), with the highest exposure in the spleen . A small fraction of FHND5071 was excreted via the urine and feces .
Advantages and Limitations for Lab Experiments
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide has a number of advantages for use in lab experiments. It is a versatile compound that can be used as a platform for the synthesis of a variety of derivatives, and its mechanism of action is not fully understood, making it an ideal compound for further research. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to use in certain types of experiments, and it is also relatively unstable, which can make it difficult to store for long periods of time.
Future Directions
There are a number of potential future directions for the use of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide. It could be used to develop new drugs that target a variety of diseases, such as cancer, HIV, and other diseases. Additionally, it could be used to develop new compounds that have a variety of therapeutic applications, such as anti-inflammatory, anti-microbial, and antifungal agents. Finally, it could be used to develop new compounds that have a variety of industrial applications, such as catalysts and reagents.
Synthesis Methods
The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide is typically achieved through a two-step reaction. In the first step, an imidazole and a thiazole ring are condensed with an amide side chain, forming the cyclic amide. This is then followed by an oxidation step, in which an aldehyde group is added to the side chain. The oxidation step can be achieved through a variety of methods, such as the use of an oxidizing agent, a reagent, or a catalytic system.
Scientific Research Applications
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research, ranging from its use as a platform for the synthesis of a variety of derivatives to its use as a scaffold in drug discovery. It has been used in a variety of fields, including biochemistry, medicinal chemistry, and pharmacology. Additionally, it has been used in the synthesis of a variety of drugs, such as those used to treat cancer, HIV, and other diseases.
properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-18-8-3-2-5-15(18)12-19(24)21-16-7-4-6-14(11-16)17-13-23-9-10-26-20(23)22-17/h2-11,13H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILXJFMFUVXNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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